molecular formula C15H13NO4S B10780194 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid

3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid

Cat. No.: B10780194
M. Wt: 303.3 g/mol
InChI Key: PMISBRGEZDFBQM-UHFFFAOYSA-N
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Description

3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a 1,3-dihydro-isoindole-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 1,3-Dihydro-isoindole-2-sulfonyl chloride: This intermediate can be synthesized by reacting isoindoline with chlorosulfonic acid under controlled conditions.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with benzoic acid or its derivatives in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products

    Oxidation: Sulfonic acids or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid in biological systems involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The benzoic acid moiety may also contribute to binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dihydro-isoindole-2-sulfonyl)-phenylacetic acid
  • 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzamide
  • 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzyl alcohol

Uniqueness

Compared to these similar compounds, 3-(1,3-Dihydro-isoindole-2-sulfonyl)-benzoic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional interactions in biological systems and provides a handle for further chemical modifications.

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

3-(1,3-dihydroisoindol-2-ylsulfonyl)benzoic acid

InChI

InChI=1S/C15H13NO4S/c17-15(18)11-6-3-7-14(8-11)21(19,20)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2,(H,17,18)

InChI Key

PMISBRGEZDFBQM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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